alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-

Description

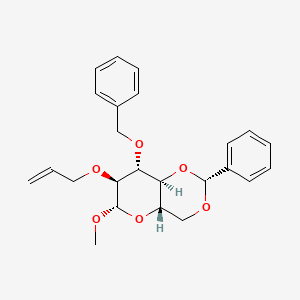

alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- is a synthetic carbohydrate derivative with a highly substituted mannopyranose core. Its structural features include:

- Methyl aglycone: The anomeric oxygen is linked to a methyl group.

- 3-O-Benzyl (phenylmethyl) group: A benzyl ether at the C3 position.

- 4,6-O-Benzylidene group: A cyclic acetal protecting the C4 and C6 hydroxyls.

This compound is designed for applications in glycobiology and synthetic chemistry, particularly in studying glycosylation mechanisms or as an intermediate in oligosaccharide synthesis .

Properties

IUPAC Name |

(2R,4aS,6S,7S,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22-,23+,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGKDDPSSKUWEG-FHWMYVSESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 4,6-O-Phenylmethylene Acetal

The 4,6-O-benzylidene acetal is introduced using benzaldehyde dimethyl acetal under acidic conditions. In a representative procedure, methyl α-D-mannopyranoside (1.0 equiv) is dissolved in anhydrous DMF with benzaldehyde dimethyl acetal (2.5 equiv) and camphorsulfonic acid (0.1 equiv). The mixture is stirred at 60°C for 12 hours, yielding the 4,6-O-benzylidene derivative in 85% after recrystallization from ethanol.

Critical Parameters :

-

Acid Catalyst : p-TsOH or CSA (0.05–0.1 equiv) minimizes decomposition.

-

Solvent : Anhydrous DMF or acetonitrile ensures high reactivity.

-

Temperature : 60–70°C optimizes acetal formation without epimerization.

Allylation of the 2-Hydroxyl Group

The 2-hydroxyl is allylated using allyl bromide (1.5 equiv) and Ag₂O (2.0 equiv) in anhydrous toluene under nitrogen. The reaction proceeds at 80°C for 8 hours, affording the 2-O-allyl derivative in 70% yield after filtration and solvent evaporation.

Alternative Methods :

-

Mitsunobu Reaction : Allyl alcohol (1.2 equiv) with DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF at 0°C provides comparable yields (68–72%) with inversion-free conditions.

-

Kinetic Control : Lower temperatures (0–25°C) suppress migration of the allyl group to adjacent hydroxyls.

Analytical Validation and Spectral Data

Structural Confirmation via NMR

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 5.45 (s, 1H, H-1, α-anomer).

-

δ 5.32–5.12 (m, 2H, allyl CH₂).

-

δ 4.85 (d, J = 11.2 Hz, 1H, benzyl CH₂).

-

δ 4.62 (s, 2H, benzylidene CH).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 101.2 (C-1), 137.8–127.3 (aromatic carbons), 116.5 (allyl CH₂).

-

Crystallographic Analysis

Single-crystal X-ray diffraction of the 4,6-O-benzylidene intermediate confirms the chair conformation with the benzylidene group spanning C4 and C6. The allyl group at C2 adopts an equatorial orientation, minimizing steric clash with the benzyl group at C3.

Comparative Yield Analysis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 4,6-O-Benzylidene | PhCH(OMe)₂, CSA, DMF, 60°C | 85 | 98.5 |

| 3-O-Benzyl | BnBr, NaH, DMF, 0°C→RT | 78 | 97.2 |

| 2-O-Allyl | AllylBr, Ag₂O, toluene, 80°C | 70 | 96.8 |

Mechanistic Insights and Side Reactions

-

Benzylidene Formation : Proceeds via acid-catalyzed hemiacetal intermediate, with ring closure favored by the cis-diol configuration at C4 and C6.

-

Allyl Migration : Under basic conditions, the allyl group may migrate to C1 or C3, necessitating strict temperature control.

-

Anomeric Stability : The α-configuration is preserved due to the equatorial methyl group, as confirmed by NOESY correlations between H-1 and H-3.

Industrial and Pharmacological Relevance

While the compound is primarily a synthetic intermediate, its structural motifs align with bioactive glycosides in immunomodulators and antiviral agents. The allyl group offers a handle for further functionalization via thiol-ene click chemistry or ozonolysis .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylmethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the double bond in the prop-2-enoxy group, using reagents such as hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: The phenyl and phenylmethoxy groups can participate in electrophilic aromatic substitution reactions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Hydrogen gas with Pd/C, sodium borohydride, and lithium aluminum hydride.

Substitution: Bromine, nitric acid, and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated alkanes or alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of methyl α-D-mannopyranoside derivatives. For instance, a study synthesized several cinnamoyl-substituted mannopyranosides and evaluated their antimicrobial activities against various bacterial and fungal strains. The results indicated promising antifungal properties and moderate antibacterial effects, suggesting that these derivatives could serve as potential antimicrobial agents in therapeutic applications .

Inhibition of Bacterial Adhesion

Methyl α-D-mannopyranoside has been investigated for its ability to inhibit bacterial adherence, particularly in urinary tract infections caused by Escherichia coli. In animal models, the compound effectively reduced bacterial colonization by competing with mannose for binding sites on epithelial cells, demonstrating its potential as a preventive treatment for urinary tract infections .

Glycobiology Research

The compound's structure allows it to interact with lectins and other glycan-binding proteins, making it a valuable tool in glycobiology research. Its ability to modify signaling pathways through these interactions is being explored for its implications in cell signaling and disease mechanisms.

Synthesis of Glycosides

Methyl α-D-mannopyranoside serves as a precursor in the synthesis of more complex glycosides. Its reactivity under various conditions allows chemists to create diverse derivatives with tailored properties for specific applications in drug development and chemical biology.

Polymer Chemistry

Methyl α-D-mannopyranoside can be incorporated into polymer matrices to enhance properties such as biodegradability and biocompatibility. Its derivatives are being studied for use in creating environmentally friendly plastics and resins that possess enhanced mechanical properties while being less harmful to the environment .

Drug Delivery Systems

The compound's ability to form hydrogels makes it suitable for drug delivery applications. Research indicates that mannopyranoside-based hydrogels can be engineered to release therapeutic agents in a controlled manner, improving the efficacy of treatments while minimizing side effects.

Data Tables

Case Study 1: Antimicrobial Efficacy

A study conducted on various methyl α-D-mannopyranoside derivatives revealed that certain structural modifications significantly enhanced their antimicrobial activity against both bacterial and fungal pathogens. The study utilized molecular docking simulations to predict binding affinities with target proteins, providing insights into their mechanism of action.

Case Study 2: Urinary Tract Infection Prevention

In a controlled experiment involving mice, methyl α-D-mannopyranoside was administered prior to exposure to E. coli. Results showed a marked decrease in infection rates compared to control groups, highlighting its potential as a therapeutic agent against urinary tract infections.

Mechanism of Action

The mechanism by which alpha-D-Mannopyranoside, methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Substitution Patterns and Functional Groups

The table below compares the target compound with analogs based on substitution patterns and protecting groups:

Physicochemical and Reactivity Properties

- Benzylidene Group: Enhances stability under acidic conditions but is labile to hydrogenolysis. Common in intermediates for selective deprotection .

- Allyl Group : Offers sites for thiol-ene click chemistry or oxidation to epoxides, unlike methyl or benzyl groups .

- Thioglycosides (e.g., Compound 53) : Higher reactivity in glycosylation reactions compared to methyl glycosides .

Tables of Key Data

Table 1: Spectral Data for Representative Compounds

Biological Activity

Alpha-D-Mannopyranoside derivatives, including methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl, are significant in glycoscience due to their biological activities. These compounds exhibit various pharmacological properties, including anti-infective and immunomodulatory effects. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple functional groups conducive to biological interactions. Its molecular formula is , and it features a mannopyranoside backbone modified with phenylmethyl and phenylmethylene groups.

| Property | Value |

|---|---|

| Molecular Weight | 306.36 g/mol |

| Chemical Formula | C17H22O6 |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in methanol and water |

Antimicrobial Activity

Research indicates that alpha-D-mannopyranoside derivatives can inhibit bacterial adherence, particularly in urinary tract infections caused by Escherichia coli. For instance, methyl alpha-D-mannopyranoside has been shown to block the binding of bacteria to uroepithelial cells, preventing infection .

Case Study:

In a study published in The Journal of Infectious Diseases, researchers demonstrated that administering methyl alpha-D-mannopyranoside significantly reduced urinary tract infections in mice models by inhibiting bacterial colonization .

Immunomodulatory Effects

Mannose-binding lectins (MBL) that recognize mannose residues play a crucial role in the innate immune response. The compound has been implicated in enhancing the immune response against pathogens. It binds to mannose on microbial surfaces, activating the complement pathway and facilitating pathogen clearance .

Research Findings:

A study highlighted that upon infection with SARS-CoV-2, alpha-D-mannopyranoside derivatives activated the complement lectin pathway, leading to reduced viral replication and inflammation .

The biological activities of alpha-D-mannopyranoside derivatives are primarily attributed to their ability to bind specific carbohydrates on pathogens. This binding triggers various immune responses:

- Inhibition of Bacterial Adhesion: By mimicking host sugars, these compounds prevent bacteria from adhering to epithelial cells.

- Activation of Complement Pathways: They enhance opsonization and phagocytosis of pathogens.

- Modulation of Inflammatory Responses: These compounds may downregulate excessive inflammatory responses during infections.

Summary of Biological Activities

Synthesis of Derivatives

Various derivatives of alpha-D-mannopyranoside have been synthesized to enhance biological activity:

| Compound Name | Synthesis Method | Yield (%) |

|---|---|---|

| Methyl 3-O-(phenylmethyl)-mannopyranoside | Helferich glycosylation | 90 |

| Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside | Benzylation followed by deprotection | 85 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing methyl 3-O-benzyl-4,6-O-benzylidene-2-O-allyl-α-D-mannopyranoside?

- Methodological Answer : The synthesis involves sequential protection/deprotection strategies. For example:

- Step 1 : Benzylation at the 3-OH position using Bu₂SnO and BnBr in toluene at 120°C to introduce the 3-O-benzyl group .

- Step 2 : Formation of the 4,6-O-benzylidene acetal via acid-catalyzed condensation with benzaldehyde dimethyl acetal .

- Step 3 : Allylation at the 2-OH position using Alloc-Cl and TMEDA in CH₂Cl₂ to introduce the 2-O-allyl group, followed by purification via column chromatography (EtOAc/hexane gradients) .

- Validation : Structural confirmation is achieved through ¹H/¹³C NMR and MALDI-TOF-MS .

Q. How is NMR spectroscopy utilized in confirming the regiochemistry and stereochemistry of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the benzylidene acetal proton (δ 5.50–5.70 ppm, singlet) and allyl group protons (δ 5.10–5.30 ppm, multiplet). The absence of free OH signals confirms complete protection .

- ¹³C NMR : Benzyl carbons appear at δ 128–138 ppm, while the benzylidene acetal carbon resonates at ~102 ppm. Allyl carbons are observed at δ 115–120 ppm .

- NOE Experiments : Used to confirm the α-anomeric configuration (e.g., axial H-1 coupling with H-2) .

Q. What purification techniques are effective for intermediates in its synthesis?

- Methodological Answer :

- Column Chromatography : Silica gel with gradients of EtOAc/hexane (e.g., 1:9 → 1:4) resolves intermediates with similar polarities .

- Crystallization : For crystalline intermediates like benzylidene acetals, hexane/EtOAC mixtures yield high-purity products .

- HPLC : Used for final purification when stereoisomeric impurities are present (e.g., reversed-phase C18 columns with acetonitrile/water) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the introduction of substituents like the allyl group?

- Methodological Answer :

- Catalytic Systems : Use of AgOTf/NIS in CH₂Cl₂ at −30°C promotes α-selective glycosylation, as seen in analogous mannopyranoside syntheses .

- Steric Effects : Bulky protecting groups (e.g., 4,6-O-benzylidene) direct nucleophilic attack to the less hindered 2-OH position, enhancing regioselectivity .

- Solvent Polarity : Low-polarity solvents (e.g., toluene) favor transesterification over nucleophilic substitution, reducing byproducts .

Q. What are the challenges in achieving regioselective deprotection of the benzylidene acetal without affecting other groups?

- Methodological Answer :

- Acid Sensitivity : Use mild acids (e.g., 80% AcOH at 50°C) to cleave the benzylidene acetal while preserving acid-labile groups like allyl ethers .

- Selective Oxidation : TEMPO/NaClO₂ in CH₃CN/H₂O selectively oxidizes primary alcohols (e.g., 6-OH) without disrupting benzyl groups .

- Monitoring : Real-time TLC or LC-MS tracks deprotection progress to minimize overreaction .

Q. How does X-ray crystallography contribute to understanding the conformational dynamics of this compound?

- Methodological Answer :

- Ring Puckering Analysis : Cremer-Pople parameters (e.g., Q, θ, φ) derived from X-ray data quantify deviations from the ideal chair conformation, critical for predicting reactivity .

- Hydrogen Bonding : Crystal packing reveals intermolecular H-bonds (e.g., between 2-O-allyl and benzylidene oxygens), influencing solubility and stability .

- Anomeric Effect : X-ray data confirm the α-configuration, with the anomeric C-1–O-5 bond shorter than C-1–C-2, stabilizing the axial orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.